molecular formula C20H34N2O2 B5963064 7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one

7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5963064
M. Wt: 334.5 g/mol
InChI Key: KZJUKLGSMOVTOA-UHFFFAOYSA-N
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Description

7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its spirocyclic structure

Properties

IUPAC Name

7-(cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c23-19-20(10-12-22(16-20)18-7-13-24-14-8-18)9-4-11-21(19)15-17-5-2-1-3-6-17/h17-18H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJUKLGSMOVTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diol and a ketone.

    Introduction of the cyclohexylmethyl group: This step often involves a nucleophilic substitution reaction where a cyclohexylmethyl halide reacts with the spirocyclic intermediate.

    Oxan-4-yl group incorporation: This is typically done through an etherification reaction using an appropriate oxan-4-yl precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: Similar spirocyclic structure but lacks the cyclohexylmethyl and oxan-4-yl groups.

    1,4-Cyclohexanedione monoethylene acetal: Another spirocyclic compound with different functional groups.

Uniqueness

7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of the cyclohexylmethyl and oxan-4-yl groups, which confer specific chemical properties and potential biological activities not found in similar compounds.

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